molecular formula C11H11NO3 B1529403 3-Methoxy-4-(3-oxopropoxy)benzonitrile CAS No. 1343003-60-0

3-Methoxy-4-(3-oxopropoxy)benzonitrile

Cat. No. B1529403
M. Wt: 205.21 g/mol
InChI Key: SRDJJBDLHZNBFW-UHFFFAOYSA-N
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Description

“3-Methoxy-4-(3-oxopropoxy)benzonitrile” is a chemical compound with the CAS Number: 1343003-60-0 . It has a molecular weight of 205.21 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-Methoxy-4-(3-oxopropoxy)benzonitrile” is 1S/C11H11NO3/c1-14-11-7-9 (8-12)3-4-10 (11)15-6-2-5-13/h3-5,7H,2,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Spectroscopic Studies and Polymerization

3-Methoxy-4-(3-oxopropoxy)benzonitrile has been studied in the context of spectroscopic studies and polymerization. For example, 3-methoxythiophene, a similar compound, was polymerized and reduced to create a neutral oligomeric product for solution-phase redox process studies, serving as a model for reactions of insoluble polythiophenes (Chang & Miller, 1987).

Applications in Solar Cells

Benzonitrile-based electrolytes, including those with 3-methoxypropionitrile, have shown beneficial effects in Dye Sensitized Solar Cells (DSSCs). The low vapor pressure of benzonitrile ensures long-term stability and efficiency in DSSCs, indicating a potential application for 3-methoxy-4-(3-oxopropoxy)benzonitrile in renewable energy technologies (Latini et al., 2014).

Synthesis of Organic Compounds

The compound has been utilized in the synthesis of organic compounds, such as in the one-pot synthesis of 4-Methoxy(aralkoxy)imino-areno[1,3]oxazin-2-ones, highlighting its role as a precursor in organic synthesis (Kurz et al., 2004).

Luminescent Properties and Coordination Compounds

Research into lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, such as 3-methoxy-4-benzyloxy benzoic acid, has shown that these compounds can affect the photophysical properties of these complexes, indicating potential applications in materials science and luminescence (Sivakumar et al., 2010).

Photopolymerization

The compound's derivatives have been studied for their use in photopolymerization processes. For example, research on alkoxyamines bearing chromophore groups linked to the aminoxyl function suggests potential applications in photoinitiated polymerization (Guillaneuf et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation .

properties

IUPAC Name

3-methoxy-4-(3-oxopropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-11-7-9(8-12)3-4-10(11)15-6-2-5-13/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDJJBDLHZNBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(3-oxopropoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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